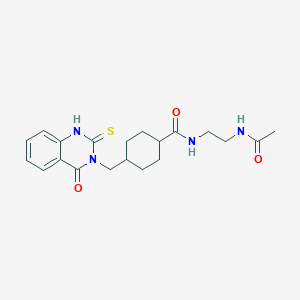

N-(2-acetamidoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide

Description

N-(2-acetamidoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a synthetic small molecule characterized by a cyclohexanecarboxamide core substituted with a 4-oxo-2-thioxo-1,2-dihydroquinazolinylmethyl group and an acetamidoethyl side chain. Its structure combines a bicyclic quinazolinone-thione moiety, known for kinase inhibition and antimicrobial properties, with a cyclohexane scaffold that enhances lipophilicity and bioavailability .

Properties

IUPAC Name |

N-(2-acetamidoethyl)-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-13(25)21-10-11-22-18(26)15-8-6-14(7-9-15)12-24-19(27)16-4-2-3-5-17(16)23-20(24)28/h2-5,14-15H,6-12H2,1H3,(H,21,25)(H,22,26)(H,23,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVPNPHISMAZXAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-acetamidoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its structure integrates a cyclohexanecarboxamide moiety with a quinazoline derivative, characterized by the presence of nitrogen and sulfur heteroatoms, which may enhance its pharmacological properties.

Structural Features

The compound's unique structure includes:

- Cyclohexanecarboxamide : Provides a stable backbone.

- Quinazoline Derivative : Associated with various biological activities, particularly anticancer properties.

- Thioxo Group : Enhances reactivity and potential interactions with biological macromolecules.

- Acetamidoethyl Side Chain : May influence solubility and bioavailability.

Biological Activity Overview

Research indicates that compounds containing quinazoline structures can exhibit significant biological activities, including:

- Anticancer Properties : Quinazolines are known to inhibit specific kinases involved in cancer progression.

- Antimicrobial Effects : The thioxo group may facilitate interactions that enhance antimicrobial activity.

- Kinase Inhibition : The compound may inhibit kinases crucial for cancer cell proliferation and survival pathways.

- Nucleophilic Addition Reactions : The thioxo group can participate in reactions that may alter the compound's activity profile.

- Electrophilic Substitution : The quinazoline ring can engage in electrophilic substitution, potentially leading to active metabolites.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Oxoquinazoline | Quinazoline core without thioxo group | Anticancer properties |

| Thiohydantoin derivatives | Similar thio-containing structure | Antimicrobial activity |

| 2-Acetylaminobenzamide | Acetamido group but different core | Analgesic effects |

This table illustrates the uniqueness of this compound due to its combination of structural features, which may confer distinct biological activities not present in other similar compounds.

Case Studies and Research Findings

-

Antitumor Activity :

- Studies have shown that quinazoline derivatives exhibit potent antitumor activity against various cancer cell lines. For example, compounds similar to this compound were tested on lung cancer cell lines (A549, HCC827) using MTS cytotoxicity assays. Results indicated significant inhibition of cell proliferation with IC50 values ranging from 0.85 to 6.75 µM depending on the specific derivative tested .

-

Antimicrobial Activity :

- The antimicrobial properties of quinazoline derivatives have been documented against bacterial strains such as E. coli and S. aureus. These studies utilized disc diffusion methods to assess the effectiveness of various derivatives, highlighting the potential of compounds like this compound in treating infections .

Chemical Reactions Analysis

Quinazoline Core Formation

The quinazoline moiety is synthesized via:

-

Condensation : Anthranilic acid derivatives react with ethyl malonate under basic conditions (e.g., NaH in DMF).

-

Cyclization : Formation of the quinazoline ring through intramolecular nucleophilic attack, followed by dehydration.

Functional Group Incorporation

-

Acetamidoethyl Group : Introduced via nucleophilic substitution using acetamidoethyl chloride and coupling agents (e.g., HATU) .

-

Cyclohexanecarboxamide : Added through amide coupling reactions involving cyclohexanecarboxylic acid chloride and amines.

Analytical Characterization

The compound is analyzed using:

| Technique | Purpose | Key Findings |

|---|---|---|

| NMR Spectroscopy | Structural confirmation | Proton environments of amide groups and quinazoline ring |

| HPLC | Purity assessment | >95% purity in optimized conditions |

| Mass Spectrometry | Molecular weight verification | Molar mass ≈ 410.52 g/mol |

Hydrolysis

The amide bonds may undergo hydrolysis under acidic/basic conditions, leading to cleavage of the acetamidoethyl or cyclohexanecarboxamide groups.

Intermolecular Interactions

-

Hydrogen Bonding : Amide groups participate in N–H⋯O hydrogen bonds, influencing solubility and crystallinity .

-

π-Stacking : Quinazoline rings may engage in intermolecular π-π interactions, affecting packing in solid-state .

Research Findings

-

Synthesis Optimization :

-

Pharmacological Implications :

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural homology with several cyclohexanecarboxamide and quinazolinone derivatives. A comparative analysis is summarized below:

Key Observations :

- The 4-oxo-2-thioxo group in the quinazolinone ring is critical for hydrogen bonding with kinase ATP-binding pockets, a feature shared with kinase inhibitors like imatinib analogues .

- Compounds lacking the quinazolinone-thione moiety (e.g., 123312-89-0) exhibit divergent biological roles, emphasizing the importance of this bicyclic system in enzyme targeting .

Functional and Pharmacological Comparisons

- Kinase Inhibition: Quinazolinone-thione derivatives (e.g., 892271-81-7) demonstrate inhibitory activity against phosphodiesterases (PDEs) and tyrosine kinases. The target compound’s 4-oxo-2-thioxo group may confer similar selectivity but requires experimental validation .

- Antimicrobial Activity : Analogues like 688356-55-0 show broad-spectrum antimicrobial effects, likely due to thioxo groups disrupting bacterial membranes or enzymes. The target compound’s acetamidoethyl chain could modulate potency against Gram-negative pathogens .

- Synthetic Accessibility : describes synthetic routes for cyclohexanecarboxamide derivatives using coupling reactions and column chromatography, suggesting feasible scalability for the target compound .

Research Findings and Gaps

- Biological Data : Current literature lacks in vitro or in vivo studies on the target molecule. However, molecular docking studies of similar compounds (e.g., 892271-81-7) predict strong binding affinity for kinase domains .

- Contradictions : Some analogues (e.g., halogenated aryl derivatives) prioritize cytotoxicity over selectivity, whereas the target compound’s design may balance both through its hybrid structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-acetamidoethyl)-4-((4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)cyclohexanecarboxamide?

- Methodological Answer : The synthesis of quinazolinone derivatives often involves multi-step sequences. For instance, highlights a four-step synthesis of cyclic hydroxamic acid derivatives using methyl trimethoxyacetate and aminohydroxamates. A similar approach could be adapted for this compound:

Step 1 : React the quinazolinone core (4-oxo-2-thioxo-1,2-dihydroquinazoline) with a methylating agent to introduce the methyl group.

Step 2 : Use a coupling reagent (e.g., EDC/HOBt) to attach the cyclohexanecarboxamide moiety.

Step 3 : Functionalize the acetamidoethyl group via amidation or alkylation.

Key challenges include controlling regioselectivity during thiolation and avoiding side reactions in multi-step protocols .

Q. How can researchers characterize the thioxo and acetamido groups in this compound?

- Methodological Answer :

- FT-IR Spectroscopy : The thioxo (C=S) group typically absorbs at 1200–1050 cm⁻¹, while the acetamido (N–H) stretch appears at ~3300 cm⁻¹. demonstrates IR characterization of similar thiazolo-pyridine derivatives .

- NMR Spectroscopy : The ¹H NMR signal for the NH group in acetamido appears at δ 6.5–8.0 ppm (broad), while the ¹³C NMR signal for C=S is observed at ~170 ppm. provides NMR data for benzothiazole carboxamides, which can guide assignments .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction pathways to identify energetically favorable intermediates. For example, used X-ray crystallography to validate structural predictions, which can be combined with DFT to refine synthetic routes .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics. highlights solvent-dependent yields in thioacetamide-quinazolinone synthesis .

Q. What strategies resolve contradictions in biological activity data for quinazolinone derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., cyclohexane vs. aromatic groups) and correlate with bioassay results. shows how substituents on benzothiazole carboxamides alter antimicrobial activity .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. emphasizes linking research to theoretical frameworks to contextualize contradictions .

Q. How can researchers design analogs to improve metabolic stability?

- Methodological Answer :

- Bioisosteric Replacement : Replace the thioxo group with sulfonamides (e.g., as in ) to enhance stability while retaining hydrogen-bonding capacity .

- Protease Stability Assays : Incubate the compound with liver microsomes and use LC-MS to track degradation. discusses stability studies for similar dihydroquinoline derivatives .

Key Challenges and Solutions

- Synthetic Yield Variability : reports yields ranging from 37% to 70% for substituted benzothiazoles. Optimize stoichiometry (e.g., 1.1 eq Lawesson’s reagent in ) and purification methods (preparative TLC) .

- Data Reproducibility : Adopt standardized protocols (e.g., IUPAC guidelines) and validate results via orthogonal methods (e.g., HPLC purity checks).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.